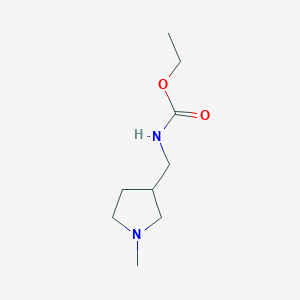
Ethyl ((1-methylpyrrolidin-3-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-[(1-methylpyrrolidin-3-yl)methyl]carbamate is a chemical compound with a molecular formula of C9H18N2O2 It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(1-methylpyrrolidin-3-yl)methyl]carbamate typically involves the reaction of ethyl chloroformate with N-[(1-methylpyrrolidin-3-yl)methyl]amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of ethyl N-[(1-methylpyrrolidin-3-yl)methyl]carbamate may involve a continuous flow process to ensure consistent quality and yield. The reactants are fed into a reactor where the reaction takes place, and the product is continuously removed and purified. This method allows for large-scale production and minimizes the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N-[(1-methylpyrrolidin-3-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The carbamate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Ethyl N-[(1-methylpyrrolidin-3-yl)methyl]carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce carbamate groups into molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of ethyl N-[(1-methylpyrrolidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular function.
Comparaison Avec Des Composés Similaires
Ethyl N-[(1-methylpyrrolidin-3-yl)methyl]carbamate can be compared with other carbamate derivatives, such as:
Methyl N-[(1-methylpyrrolidin-3-yl)methyl]carbamate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl N-[(1-ethylpyrrolidin-3-yl)methyl]carbamate: Similar structure but with an ethyl group on the pyrrolidine ring.
Ethyl N-[(1-methylpyrrolidin-2-yl)methyl]carbamate: Similar structure but with the carbamate group attached to a different position on the pyrrolidine ring.
These compounds share similar chemical properties but may differ in their biological activity and applications. The unique structure of ethyl N-[(1-methylpyrrolidin-3-yl)methyl]carbamate makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H18N2O2 |
|---|---|
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
ethyl N-[(1-methylpyrrolidin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C9H18N2O2/c1-3-13-9(12)10-6-8-4-5-11(2)7-8/h8H,3-7H2,1-2H3,(H,10,12) |
Clé InChI |
VWWSVEPDQKKZIF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NCC1CCN(C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


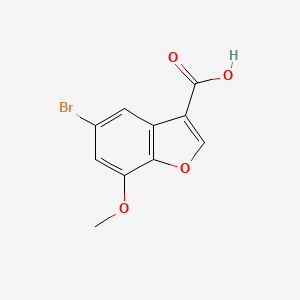
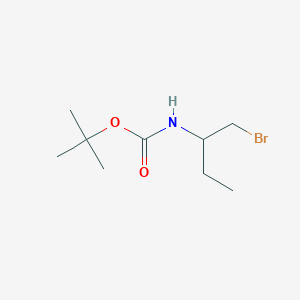
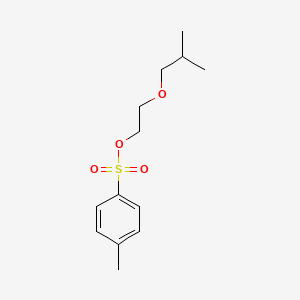
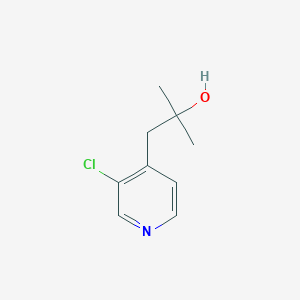
![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetonitrile](/img/structure/B13564468.png)

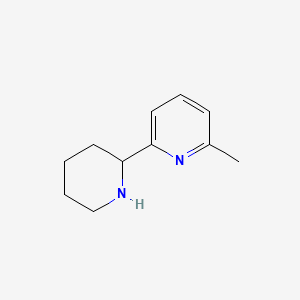

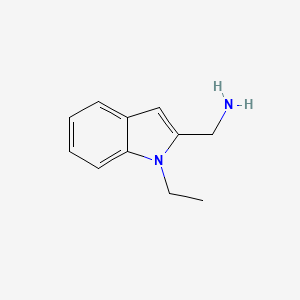
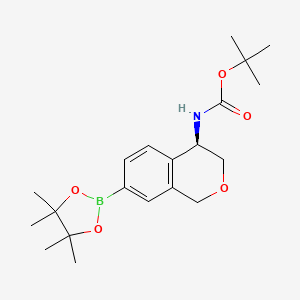
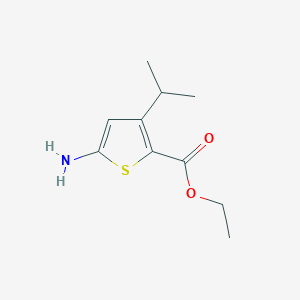
![rac-1-[(1R,5S)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]ethan-1-ol](/img/structure/B13564536.png)
![5-(Bromomethyl)-5-methylspiro[2.3]hexane](/img/structure/B13564537.png)
![tert-butylN-(3-{[(tert-butoxy)carbonyl]amino}-2-(fluorosulfonyl)propyl)carbamate](/img/structure/B13564543.png)
